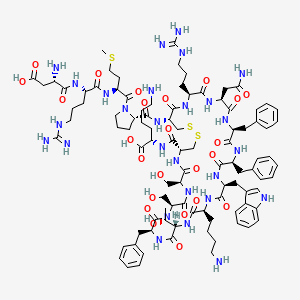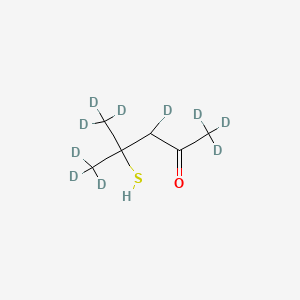
Tubulin polymerization-IN-56
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-56 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton, playing a key role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in cancer research and treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-56 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:
Formation of the core structure: This often involves the use of aromatic compounds and their functionalization through reactions such as nitration, reduction, and cyclization.
Functionalization: Introduction of specific functional groups that enhance the compound’s ability to inhibit tubulin polymerization. This can involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and minimize costs. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and solvents: Selecting appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: Employing large-scale purification methods such as industrial chromatography and crystallization.
化学反応の分析
Types of Reactions
Tubulin polymerization-IN-56 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives.
科学的研究の応用
Tubulin polymerization-IN-56 has a wide range of scientific research applications, including:
Cancer Research: Used to study the effects of tubulin inhibition on cancer cell proliferation and survival. It is particularly valuable in identifying potential therapeutic targets and developing new anticancer drugs.
Cell Biology: Employed to investigate the role of microtubules in various cellular processes, such as mitosis, intracellular transport, and cell signaling.
Drug Discovery: Utilized in high-throughput screening assays to identify new compounds that can inhibit tubulin polymerization and serve as potential drug candidates.
Neuroscience: Used to study the role of microtubules in neuronal function and development, as well as in neurodegenerative diseases.
作用機序
Tubulin polymerization-IN-56 exerts its effects by binding to the colchicine-binding site on tubulin. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the microtubule network. The inhibition of microtubule formation leads to cell cycle arrest, particularly at the G2/M phase, and induces apoptosis in cancer cells. The molecular targets and pathways involved include:
Tubulin: The primary target, with this compound binding to the colchicine-binding site.
Cell Cycle Regulators: Disruption of microtubule formation affects the function of proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinases.
Apoptotic Pathways: Induction of apoptosis through the activation of caspases and other pro-apoptotic proteins.
類似化合物との比較
Tubulin polymerization-IN-56 can be compared with other tubulin polymerization inhibitors, such as:
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine-binding site. This compound may have different binding affinities and specificities compared to colchicine.
Paclitaxel: Another tubulin-targeting agent that stabilizes microtubules rather than inhibiting their polymerization. This compound and paclitaxel have opposite effects on microtubule dynamics.
Vinblastine: A vinca alkaloid that inhibits tubulin polymerization by binding to a different site on tubulin. This compound and vinblastine may have complementary or synergistic effects when used together.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
特性
分子式 |
C22H22ClN3O3 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
6-(6-methylpyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)indazole;hydrochloride |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-14-5-6-16(12-23-14)15-7-8-17-13-24-25(19(17)9-15)18-10-20(26-2)22(28-4)21(11-18)27-3;/h5-13H,1-4H3;1H |
InChIキー |
WDNWWTXWTVQXBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2=CC3=C(C=C2)C=NN3C4=CC(=C(C(=C4)OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


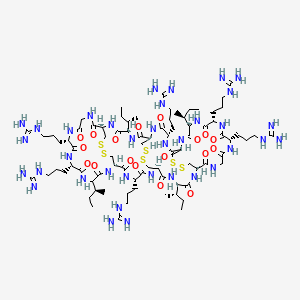
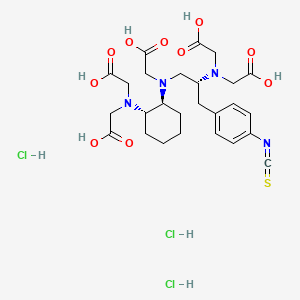
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12376263.png)
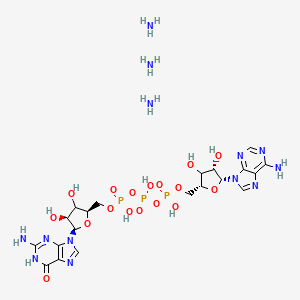
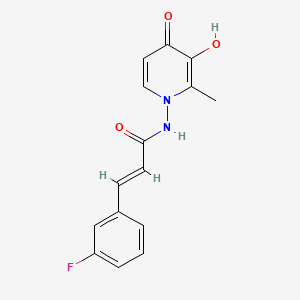
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)
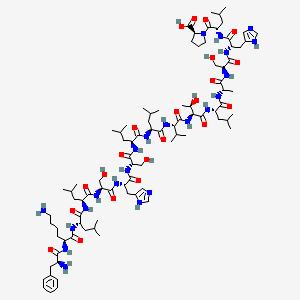
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

